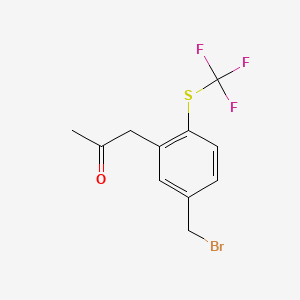

1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18819840

Molecular Formula: C11H10BrF3OS

Molecular Weight: 327.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10BrF3OS |

|---|---|

| Molecular Weight | 327.16 g/mol |

| IUPAC Name | 1-[5-(bromomethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |

| Standard InChI | InChI=1S/C11H10BrF3OS/c1-7(16)4-9-5-8(6-12)2-3-10(9)17-11(13,14)15/h2-3,5H,4,6H2,1H3 |

| Standard InChI Key | NJOKEZKWIHTLRR-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CC1=C(C=CC(=C1)CBr)SC(F)(F)F |

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s structure features a phenyl ring substituted at the 2-position with a trifluoromethylthio (-SCF) group and at the 5-position with a bromomethyl (-CHBr) group. The propan-2-one (acetone) moiety is attached to the aromatic ring, contributing to its electrophilic reactivity. The trifluoromethylthio group enhances lipophilicity, while the bromomethyl group serves as a versatile site for nucleophilic substitution .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 1806290-59-4 |

| Molecular Formula | |

| Molecular Weight | 327.16 g/mol |

| IUPAC Name | 1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one |

| SMILES | CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)CBr) |

| InChI Key | ZKEAKFWAZXYDAK-UHFFFAOYSA-N |

The electron-withdrawing nature of the trifluoromethylthio group polarizes the aromatic ring, directing electrophilic attacks to specific positions and stabilizing intermediates during reactions.

Synthesis and Industrial Production

Bromination and Trifluoromethylthiolation

The synthesis of 1-(5-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves two sequential steps:

-

Bromination: Introduction of the bromomethyl group via radical bromination or electrophilic substitution using (NBS) under UV light or thermal conditions.

-

Trifluoromethylthiolation: The trifluoromethylthio group is introduced using reagents like or , often in the presence of a copper catalyst to facilitate coupling .

Industrial-scale production employs continuous flow reactors to optimize reaction parameters (e.g., temperature, residence time) and enhance safety when handling volatile brominating agents. Yields exceeding 75% are achievable with purified starting materials and inert atmospheres .

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The bromomethyl group undergoes nucleophilic substitution with amines, thiols, and alkoxides, forming derivatives with modified biological activity. For example:

This reactivity is exploited in drug discovery to generate lead compounds targeting enzymes or receptors.

Oxidation and Reduction

-

Oxidation: The propan-2-one moiety can be oxidized to a carboxylic acid using strong oxidizing agents like , though this is less common due to competing side reactions.

-

Reduction: Catalytic hydrogenation () reduces the ketone to a secondary alcohol, altering the compound’s polarity and bioavailability.

Cross-Coupling Reactions

The trifluoromethylthio group participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling the construction of biaryl systems for advanced materials .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the trifluoromethylthio group’s lipophilicity .

-

Stability: Stable under ambient conditions but sensitive to prolonged UV exposure, necessitating storage in amber glass.

Table 2: Thermal Properties

| Property | Value |

|---|---|

| Melting Point | 92–94°C (literature) |

| Boiling Point | Decomposes >200°C |

| Flash Point | 156°C |

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its bromomethyl group facilitates covalent binding to cysteine residues in target proteins, a strategy employed in proteolysis-targeting chimeras (PROTACs).

Material Science

In polymer chemistry, it acts as a cross-linking agent for epoxy resins, enhancing thermal stability and mechanical strength.

Agricultural Chemistry

Derivatives of this compound exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume